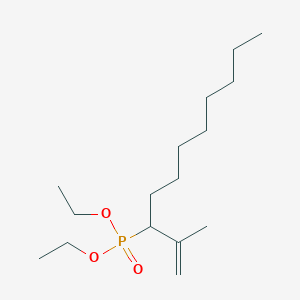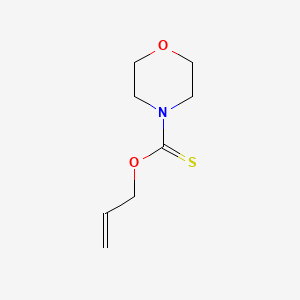
O-Prop-2-en-1-yl morpholine-4-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Prop-2-en-1-yl morpholine-4-carbothioate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Prop-2-en-1-yl morpholine-4-carbothioate typically involves the reaction of morpholine with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being stirred and heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Morpholine} + \text{Prop-2-en-1-yl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
O-Prop-2-en-1-yl morpholine-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
O-Prop-2-en-1-yl morpholine-4-carbothioate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Prop-2-en-1-yl morpholine-4-carbothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-yn-1-yl)morpholine-4-carboxamide
- 4-(2-Propyn-1-yl)morpholine
- 1-(Morpholin-4-yl)prop-2-en-1-one
Uniqueness
O-Prop-2-en-1-yl morpholine-4-carbothioate is unique due to its specific structural features, such as the presence of the carbothioate group, which imparts distinct chemical reactivity and biological activity. This sets it apart from other morpholine derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
62603-91-2 |
|---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
O-prop-2-enyl morpholine-4-carbothioate |
InChI |
InChI=1S/C8H13NO2S/c1-2-5-11-8(12)9-3-6-10-7-4-9/h2H,1,3-7H2 |
InChI Key |
TUEGJLOCKOFHLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=S)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


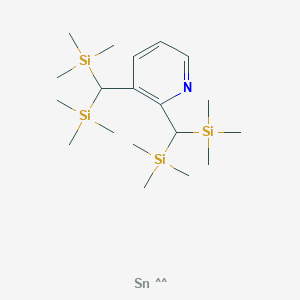
![3-[4-(Diethylamino)-2-methylphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14524043.png)

![N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine](/img/structure/B14524050.png)
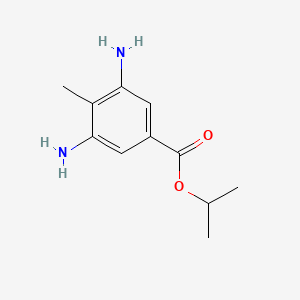
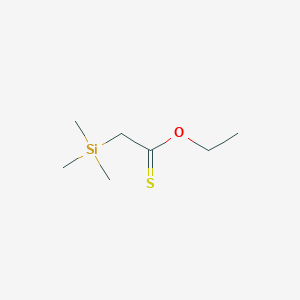
![N,N'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14524064.png)
![2-[(2-Amino-6-methylpyridin-3-yl)oxy]-N,N-diethylacetamide](/img/structure/B14524086.png)

![(4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate](/img/structure/B14524095.png)
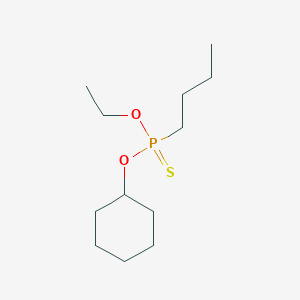
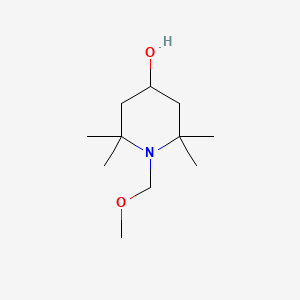
![1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one](/img/structure/B14524103.png)
